(E)-Methyl 2-(3-(3-(2-(7-Chlorchinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoat
Übersicht
Beschreibung
“Methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoate” is a chiral compound . It is also known as “METHYL 2- ((3S)-3- {3- [ (E)-2- (7-CHLOROQUINOLIN-2-YL)VINYL]PHENYL}-3-HYDROXYPROPYL)BENZOATE HYDRATE” with the CAS No. 287930-78-3 .
Chemical Reactions Analysis
This compound is being studied as an inhibitor of ketoreductase . Ketoreductase is an enzyme that catalyzes the conversion of 3-hydroxyacyl CoA to 3-ketoacyl CoA, which is an intermediate in the beta-oxidation pathway . The genetically modified ketone reductases, which were generated by directed evolution and were 3000 times than that of the native enzyme from Microbacterium campoquemadoensis MB5614, were used in the synthesis of this compound .Physical and Chemical Properties Analysis
The compound has a molecular weight of 457.95 g/mol . Unfortunately, other specific physical and chemical properties such as density, melting point, boiling point, etc., were not found in the search results.Wissenschaftliche Forschungsanwendungen
Hemmung der Ketoreduktase
(E)-Methyl 2-(3-(3-(2-(7-Chlorchinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoat: wird als Hemmstoff der Ketoreduktase untersucht. Dieses Enzym spielt eine entscheidende Rolle bei der Umwandlung von 3-Hydroxyacyl-CoA in 3-Ketoacyl-CoA, einem Zwischenprodukt im Beta-Oxidationspfad .
Chirale Arzneimittelsynthese durch Biokatalyse
Biokatalyse, insbesondere die Verwendung funktioneller Mikroorganismen und Biokatalysatoren, hat bei der Synthese chiraler Arzneimittelzwischenprodukte an Bedeutung gewonnen. Viele therapeutische Wirkstoffe, darunter Sitagliptin, Pregabalin und Atorvastatin, wurden erfolgreich über Biokatalyse synthetisiert. Zu den Vorteilen gehören hohe Enantio-, Chemo- und Regioselektivitäten, reduzierte Umweltbelastung und die Vermeidung extremer Bedingungen .
Produktion von Montelukast, einem Antiasthmatika
Der Schlüsselzwischenstoff für die Herstellung des Antiasthmatika Montelukast ist (E)-Methyl 2-(3-(3-(2-(7-Chlorchinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoat. Diese Verbindung wurde unter Verwendung von Microbacterium campoquemadoensis implementiert, was ihr Potenzial in der Arzneimittelsynthese demonstriert .
Anwendungen in der Grünen Chemie
Biokatalyse bietet einen umweltfreundlichen Ansatz zur Synthese chiraler Zwischenprodukte. Durch die Vermeidung von Racemisierung, Isomerisierung und Epimerisierung stimmt sie gut mit den Prinzipien der Grünen Chemie überein. Forscher untersuchen Möglichkeiten, ihre Verwendung in der Arzneimittelproduktion zu verbessern .
Potenzielle antivirale Eigenschaften
Obwohl noch nicht vollständig erforscht, deutet die einzigartige Struktur dieser Verbindung auf eine mögliche antivirale Aktivität hin. Weitere Untersuchungen sind erforderlich, um diese Hypothese zu validieren und spezifische Ziele zu identifizieren .
Chemische Biologie und Mechanistische Studien
Forscher können This compound als Werkzeug in chemischen Biologie-Studien verwenden. Seine Wechselwirkungen mit zellulären Komponenten und biologischen Pfaden könnten neue Einblicke in zelluläre Prozesse liefern .
Wirkmechanismus
Target of Action
The primary target of Methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoate, also known as (E)-Methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoate, is the enzyme ketoreductase . This enzyme plays a crucial role in the beta-oxidation pathway, a metabolic process that breaks down fatty acids.
Mode of Action
This compound acts as an inhibitor of the ketoreductase enzyme . It interferes with the enzyme’s ability to catalyze the conversion of 3-hydroxyacyl CoA to 3-ketoacyl CoA . This disruption affects the normal functioning of the beta-oxidation pathway.
Biochemical Pathways
The compound primarily affects the beta-oxidation pathway . This pathway is responsible for the breakdown of fatty acids in the body. By inhibiting ketoreductase, the compound disrupts the conversion of 3-hydroxyacyl CoA to 3-ketoacyl CoA, an intermediate step in this pathway .
Result of Action
The inhibition of ketoreductase by this compound may lead to increased levels of acetone bodies in the blood . Acetone bodies are associated with conditions such as diabetic ketosis.
Zukünftige Richtungen
Biocatalysis is becoming a key subassembly in the medicinal chemist’s toolbox . The intermediates of many important therapeutic agents have been successfully synthesized via biocatalysis . In fact, the development and increased utilization of biocatalysis for the production of drugs with emphasis on green chemistry can be expected . This compound, being a chiral compound, could potentially be synthesized using biocatalysis in the future .
Biochemische Analyse
Biochemical Properties
Methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoate interacts with the enzyme ketoreductase . Ketoreductase catalyzes the conversion of 3-hydroxyacyl CoA to 3-ketoacyl CoA, an intermediate in the beta-oxidation pathway . This compound may also inhibit other enzymes in this pathway, such as enoyl reductase and 3-hydroxybutyrate dehydrogenase .
Cellular Effects
It is known that the inhibition of enzymes like ketoreductase can lead to increased levels of acetone bodies in the blood . Acetone bodies are associated with conditions like diabetic ketosis .
Molecular Mechanism
The molecular mechanism of action of Methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoate involves its interaction with the enzyme ketoreductase . By inhibiting this enzyme, it interferes with the conversion of 3-hydroxyacyl CoA to 3-ketoacyl CoA, disrupting the beta-oxidation pathway .
Metabolic Pathways
Methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoate is involved in the beta-oxidation pathway through its interaction with the enzyme ketoreductase . The beta-oxidation pathway is a major metabolic pathway for the breakdown of fatty acids .
Eigenschaften
IUPAC Name |
methyl 2-[3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-oxopropyl]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22ClNO3/c1-33-28(32)25-8-3-2-6-20(25)12-16-27(31)22-7-4-5-19(17-22)9-14-24-15-11-21-10-13-23(29)18-26(21)30-24/h2-11,13-15,17-18H,12,16H2,1H3/b14-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INXATVZSQVIIHJ-NTEUORMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CCC(=O)C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1CCC(=O)C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149968-11-6 | |
Record name | Methyl (E)-2-[3-[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-oxopropyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149968-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-[3-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-oxopropyl]-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the biocatalytic process described in the research for the production of (S)-methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate?
A: The research highlights the development of a novel biocatalytic process using a KetoREDuctase (KRED) enzyme for the asymmetric reduction of (E)-Methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoate to its corresponding (S)-alcohol, (S)-methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate. [] This is significant because:
- High Enantioselectivity: The engineered KRED demonstrates exceptionally high enantioselectivity (>99.9% ee), ensuring the production of the desired (S)-enantiomer with minimal impurities. []
- Economic and Efficient Process: This biocatalytic approach offers a more economical and environmentally friendly alternative to traditional chemical synthesis methods, which often rely on expensive and potentially hazardous reagents. []
- Industrial Scalability: The process has been successfully scaled to >200 kg, demonstrating its feasibility for industrial-scale production of this important pharmaceutical intermediate. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.